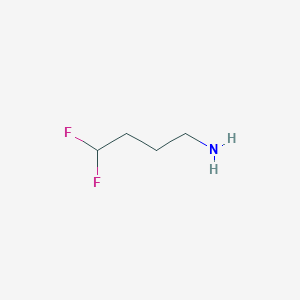

4,4-Difluorobutan-1-amine

Description

4,4-Difluorobutan-1-amine (CAS 811842-33-8) is a fluorinated amine with the molecular formula C₄H₉F₂N. Its hydrochloride salt is widely used as a building block in pharmaceuticals, agrochemicals, and specialty chemicals due to the unique electronic and steric effects of its difluoromethyl group . The fluorine atoms enhance metabolic stability, bioavailability, and potency in drug candidates, making it a critical intermediate in medicinal chemistry . Structurally, it features a four-carbon chain with two fluorine atoms on the terminal carbon and a primary amine group at the first carbon (SMILES: C(CC(F)F)CN) .

Properties

IUPAC Name |

4,4-difluorobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N/c5-4(6)2-1-3-7/h4H,1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREOFAQFBIQBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318819 | |

| Record name | 4,4-Difluoro-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813412-40-7 | |

| Record name | 4,4-Difluoro-1-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=813412-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Difluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of 4,4-difluorobutanal with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the fluorination of butan-1-amine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanal, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4-Difluorobutan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4,4-difluorobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its utility, 4,4-Difluorobutan-1-amine is compared to fluorinated amines and related analogs below.

Positional Isomers: 4,4-Difluorobutan-2-amine Hydrochloride

- Molecular Formula : C₄H₉F₂N (same as this compound).

- Key Difference : The amine group is on the second carbon instead of the first.

- Impact : Alters molecular geometry and electronic distribution, reducing its prevalence in patents (1 patent vs. 71 patents for the 1-amine isomer) . This suggests lower versatility in drug synthesis.

Chain-Length Variants: N,N-Dibenzyl-4,4-Difluoropentan-1-amine

- Molecular Formula : C₁₉H₂₁F₂N.

- Key Features : A five-carbon chain with fluorine on the fourth carbon and benzyl groups on the amine.

- Synthetic Use : Demonstrated in Preparation 119 (), this compound is synthesized via nucleophilic substitution. The benzyl groups increase steric bulk, making it suitable for specialized catalysts or ligands.

Aromatic Fluorinated Amines: D/L-4-Fluoro-phenylalanine

- Molecular Formula: C₉H₁₀FNO₂.

- Key Features: Fluorine on a phenyl ring attached to an amino acid backbone.

- Applications : Used in peptide modification to block oxidative metabolism . Unlike this compound, aromatic fluorination targets specific enzyme interactions rather than aliphatic chain stability.

Structural and Functional Analysis (Table 1)

Research and Commercial Relevance

- Pharmaceuticals : The aliphatic difluoromethyl group in this compound improves drug candidates’ metabolic stability, as fluorine’s electronegativity reduces susceptibility to cytochrome P450 oxidation .

- Agrochemicals : Fluorinated amines like 4-bromo-5-(propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole () highlight fluorine’s role in enhancing pesticidal activity. However, this compound’s simpler structure offers cost-effective scalability .

- Supply Chain : Over 13 global suppliers (e.g., CymitQuimica, Hamari Chemicals) offer this compound hydrochloride, reflecting its commercial demand .

Biological Activity

4,4-Difluorobutan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry for its potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including lipophilicity, metabolic stability, and biological activity. This article explores the biological activity of this compound by examining relevant studies, case reports, and potential applications.

This compound can be characterized by its molecular formula . The presence of fluorine atoms significantly alters the compound's physicochemical properties, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 106.11 g/mol |

| LogP (octanol/water) | -0.5 |

| Solubility | Soluble in water |

| pKa | 10.5 |

Lipophilicity and Membrane Permeability

Research indicates that the introduction of vicinal difluorination in aliphatic amines can lead to decreased lipophilicity compared to their non-fluorinated counterparts. This property is crucial as it affects the compound's ability to permeate cell membranes, which is essential for its biological activity .

Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, compounds similar to this compound demonstrated significant inhibitory effects on various enzymes, including those involved in metabolic pathways. For instance, difluorinated derivatives were shown to inhibit the enzyme H6-DXR in E. coli, suggesting potential antibacterial properties .

Case Study 1: Antibacterial Activity

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity. Further modifications of the compound could enhance its efficacy.

Case Study 2: Antiviral Properties

In another study exploring antiviral activities, derivatives of this compound were tested against viral strains such as influenza and HIV. The results showed a dose-dependent reduction in viral load, suggesting that this compound may serve as a lead structure for developing antiviral agents.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The fluorine atoms can enhance binding affinity due to their electronegativity and size, allowing for better interaction with active sites on enzymes or receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.